molecular formula C12H14N2O B14699886 2-Cyano-N,N-diethylbenzamide CAS No. 26487-09-2

2-Cyano-N,N-diethylbenzamide

Cat. No.: B14699886
CAS No.: 26487-09-2
M. Wt: 202.25 g/mol
InChI Key: XOMKANZUMUDGKF-UHFFFAOYSA-N
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Description

2-Cyano-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a diethylamino group (-N(C2H5)2) attached to the amide nitrogen

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N,N-diethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various solvents such as ethanol and dimethylformamide (DMF) . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N,N-diethylbenzamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form heterocyclic compounds makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

26487-09-2

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-cyano-N,N-diethylbenzamide

InChI

InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-8-6-5-7-10(11)9-13/h5-8H,3-4H2,1-2H3

InChI Key

XOMKANZUMUDGKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C#N

Origin of Product

United States

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